2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol
Description
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is an ethanolamine derivative featuring a phenethylamine backbone substituted with 3,4-dimethoxy groups on the aromatic ring. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol (calculated). The compound’s structure combines a hydrophilic ethanolamine moiety with a lipophilic 3,4-dimethoxyphenyl group, which may influence its pharmacokinetic properties, such as membrane permeability and receptor binding affinity.
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(13-6-7-14)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCQYMRNXYGRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethylamine to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanolamine moiety.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of the enzyme monoamine oxidase. This inhibition leads to an increase in the levels of monoamine neurotransmitters, such as serotonin and dopamine, in the brain. The compound’s effects on these neurotransmitters are believed to underlie its potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol with structurally related compounds, emphasizing molecular features, applications, and available toxicity data.
Key Findings from Structural and Functional Comparisons:
Conversely, 4-methylphenyl substitution (CAS 873987-66-7) lacks the electron-donating methoxy groups, which may reduce receptor binding affinity in neurotransmitter systems .
Toxicity and Applications: The unsubstituted 2-(ethylamino)ethanol exhibits low acute toxicity, making it suitable for industrial applications, whereas eutylone (a cathinone analog) demonstrates high abuse liability and neurotoxic effects . The target compound’s toxicity profile remains uncharacterized in the evidence, but its structural similarity to adrenergic agonists (e.g., phenethylamine derivatives) warrants caution in handling .
Complex Derivatives: The quinoline-linked derivative (CAS 103152-84-7) highlights the role of ethylaminoethanol as a flexible scaffold for synthesizing bioactive molecules, though its pharmacological properties are underexplored .
Data Gaps and Research Needs:
- No experimental data on the target compound’s receptor binding, metabolic stability, or toxicity were found in the evidence.
- Further studies comparing its activity with 3,4-dimethoxy-N-methylbenzeneethanamine (CAS 3490-06-0, mentioned in ) could elucidate substituent effects on biological activity .
Biological Activity
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.28 g/mol
- Functional Groups :
- Ethylamino group
- 3,4-Dimethoxyphenyl moiety
The presence of these functional groups contributes to the compound's unique chemical properties and biological activities. The ethylamino group facilitates binding interactions with various biological targets, while the methoxy groups enhance lipophilicity, potentially improving bioavailability and pharmacokinetic profiles .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:
- Reduction of nitro or carbonyl precursors.
- Use of readily available chemical reagents to derive structural components from naturally occurring compounds.
Controlled conditions are essential for optimizing yield and purity during the synthesis process .
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit neuroprotective effects and may influence neurotransmitter systems. The compound's mechanism may involve modulation of neurotransmitter release and inhibition of specific enzyme pathways, particularly those related to neurodegenerative diseases .
Neuroprotective Effects
Studies have shown that this compound has potential neuroprotective properties. For instance, it may inhibit neuronal cell death in models of Alzheimer's disease by affecting sphingomyelinase activity, which is crucial in lipid metabolism and signaling pathways associated with neurodegeneration .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound exhibit significant radical scavenging activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
